

An In-depth Technical Guide on the Boiling Point of Ethyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-methoxybenzoate*

Cat. No.: *B166137*

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties of **ethyl 4-methoxybenzoate**, with a primary focus on its boiling point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the key physical constants, detailed experimental protocols for boiling point determination, and a logical workflow for this experimental process.

Physicochemical Properties of Ethyl 4-methoxybenzoate

Ethyl 4-methoxybenzoate, also known as ethyl p-anisate, is an ester with a pleasant, sweet odor.^[1] It is commonly used in fragrance and flavor industries and as a laboratory chemical.^[1] ^[2] At room temperature, it exists as a clear, colorless to yellow liquid.^[1]^[3]

Data Presentation: Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of **ethyl 4-methoxybenzoate** for easy reference and comparison.

Property	Value	Source(s)
Boiling Point	263-270 °C at 760 mmHg	[2] [3] [4]
142-143 °C at 12 mmHg		[1] [5] [6]
Melting Point	7-8 °C	[1] [2] [3] [4] [5] [6] [7]
Density	1.103 - 1.1047 g/mL at 25 °C	[1] [3] [4] [7]
Molecular Weight	180.20 g/mol	[2] [3] [5]
Refractive Index (n _{20/D})	1.524 - 1.526	[4] [5] [6] [7]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[2] [3] [5]
Flash Point	>230 °F (>110 °C)	[3]
CAS Number	94-30-4	[1] [2] [3] [4] [5] [6]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[8\]](#) Accurate determination of the boiling point is crucial for the characterization and purity assessment of a compound. Two common methods for determining the boiling point of a liquid like **ethyl 4-methoxybenzoate** are Simple Distillation and the Micro-Boiling Point (Thiele Tube) Method.

2.1. Simple Distillation Method

This method is suitable when a sufficient quantity (typically >5 mL) of the sample is available.[\[8\]](#) It involves heating the liquid to its boiling point and then condensing the vapor.[\[9\]](#)

Apparatus:

- Round-bottom flask
- Distillation head (still head) with a thermometer port

- Thermometer
- Condenser
- Receiving flask
- Heating mantle or oil bath
- Boiling chips or magnetic stirrer
- Clamps and stands

Procedure:

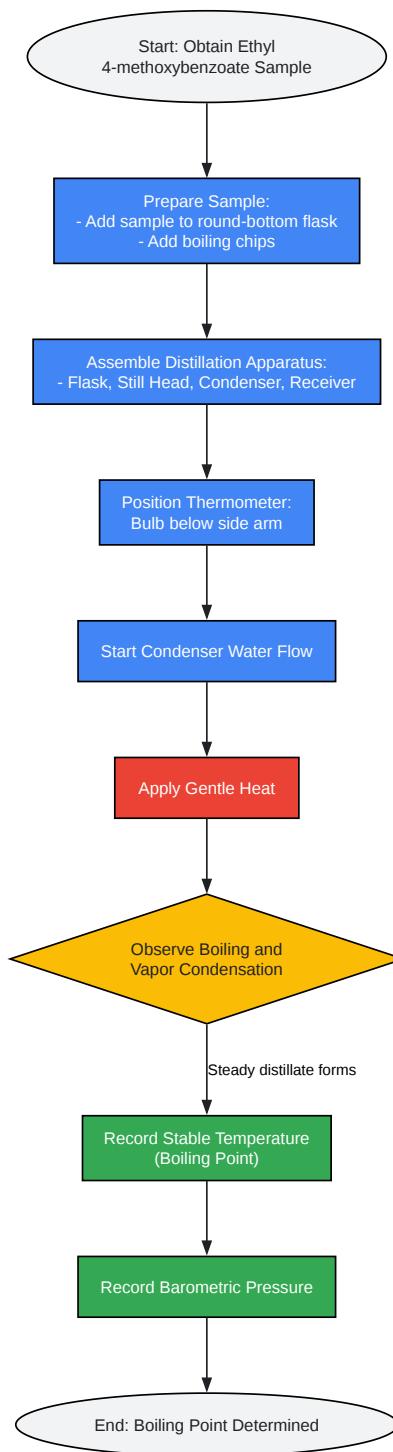
- Place approximately 10-15 mL of **ethyl 4-methoxybenzoate** into the round-bottom flask.
- Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
- Assemble the distillation apparatus as shown in the standard laboratory setup. Ensure all joints are securely clamped.
- Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
- Begin circulating cold water through the condenser.
- Gently heat the round-bottom flask using the heating mantle.
- Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
- Record the temperature when the vapor is condensing on the thermometer bulb and a steady stream of distillate is being collected in the receiving flask. This stable temperature is the boiling point.^[9]
- It is also recommended to record the barometric pressure to ensure accuracy, as boiling point varies with pressure.^[8]

2.2. Micro-Boiling Point Method (Thiele Tube)

This method is ideal when only a small amount of the sample is available (a few milliliters).[\[10\]](#)

Apparatus:

- Thiele tube
- High-boiling point mineral oil
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or other heat source
- Rubber band or wire to attach the test tube to the thermometer


Procedure:

- Seal one end of a capillary tube by heating it in a flame.[\[11\]](#)
- Add a small amount (a few drops) of **ethyl 4-methoxybenzoate** to the small test tube.
- Place the sealed capillary tube, open end down, into the test tube containing the liquid.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Place the assembly into the Thiele tube containing mineral oil, making sure the rubber band is not submerged in the oil.
- Gently heat the side arm of the Thiele tube with a small flame.[\[10\]](#)
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[10\]](#)

- Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.
- The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
[\[10\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of **ethyl 4-methoxybenzoate** using the simple distillation method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination by Simple Distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy Benzoic Acid Ethyl Ester | CAS 94-30-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. Page loading... [guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. ethyl 4-methoxybenzoate [stenutz.eu]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vernier.com [vernier.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Boiling Point of Ethyl 4-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166137#ethyl-4-methoxybenzoate-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com